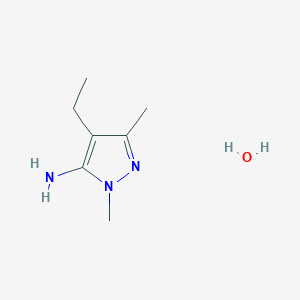

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate

Beschreibung

A. 4-Ethyl-1-methyl-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

B. N-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine

C. 3-(Pyrimidin-5-yl)-1H-pyrazol-5-amine

- Pyrimidine substituent at position 3 extends π-conjugation, shifting UV-Vis absorption maxima to 270 nm compared to 245 nm for the title compound.

These comparisons underscore how minor structural modifications profoundly influence physicochemical properties, enabling tailored applications in coordination chemistry or pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

4-ethyl-2,5-dimethylpyrazol-3-amine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISAIESLWOANCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkylated or halogenated pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate has the molecular formula C7H13N3. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of ethyl and dimethyl substituents at specific positions on the pyrazole ring contributes to its unique chemical properties and biological activities. Various synthesis methods have been developed for this compound, including multicomponent reactions that yield high purity and efficiency .

Pharmacological Applications

Research indicates that 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine exhibits significant biological activity, particularly as a potential inhibitor of phosphodiesterase enzymes. These enzymes play crucial roles in cellular signaling pathways, and their inhibition may lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease.

Additionally, studies have shown that this compound can interact with various biological targets, suggesting its potential use in treating inflammatory diseases. Its structural similarity to other pyrazole derivatives enhances its pharmacological profile, making it a candidate for further investigation in drug development .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activities against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have reported that 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Agricultural Applications

In addition to its pharmacological potential, 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine has applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation suggests that it could be developed into an effective agricultural chemical. Research into the environmental impact and efficacy of this compound in agricultural settings is ongoing .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amine | Pyrazole | Different substitution pattern on the pyrazole ring |

| 4-Chloro-1,3-dimethyl-1H-pyrazole | Halogenated Pyrazole | Contains chlorine, affecting reactivity and biological activity |

| 4-Methyl-1,3-dimethyl-1H-pyrazole | Methyl-substituted | Variation in methyl groups may alter physical properties |

This table highlights how variations in substitution patterns influence the chemical reactivity and biological activities of these compounds. The distinct ethyl substitution in 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine provides unique properties that may enhance its pharmacological profile compared to these similar compounds .

Wirkmechanismus

The mechanism of action of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Ethyl/Methyl-Substituted Pyrazole Amines

The substituent positions and alkyl/aryl groups on the pyrazole ring critically determine physicochemical and biological properties. Key analogs include:

Key Findings :

- The position of the ethyl group (e.g., 4 vs. 3) influences steric effects and electronic distribution. For instance, 4-ethyl substitution may enhance planar stacking interactions in crystal structures compared to 3-ethyl analogs.

- Methyl groups at positions 1 and 3 (as in the target compound) likely stabilize the pyrazole ring against metabolic degradation compared to unsubstituted analogs .

Halogenated Derivatives: Chloro- and Fluoro-Substituted Pyrazole Amines

Halogenation introduces electronegative groups that modulate electronic properties and bioactivity:

Key Findings :

- Chloro and fluoro substituents increase electronegativity, enhancing hydrogen-bonding capacity and resistance to oxidative metabolism. For example, the chloro derivative is prioritized in drug synthesis for its ability to interact with hydrophobic enzyme pockets .

Comparison :

- Method I offers faster reaction times but requires elevated temperatures.

- Method II is environmentally favorable but may necessitate longer reaction durations for bulky substituents like ethyl groups.

Biologische Aktivität

4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate is a pyrazole derivative that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its potential biological activities, particularly its antimicrobial and anticancer properties, make it a compound of interest for ongoing research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The synthesis of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate typically involves the reaction of ethyl hydrazine with 3,5-dimethylpyrazole under controlled conditions using solvents like ethanol or methanol. The product can be purified through crystallization or chromatography to achieve high purity levels.

The biological activity of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it can modulate various signaling pathways associated with cell proliferation and apoptosis, which is particularly relevant in cancer research.

Antimicrobial Activity

Recent studies have demonstrated that 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.30 | 0.60 |

These results suggest that the compound not only inhibits microbial growth but also possesses bactericidal and fungicidal properties .

Anticancer Activity

In vitro studies have shown that derivatives of pyrazole compounds exhibit anticancer properties against various cancer cell lines. For instance, compounds related to 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate have been tested against lung cancer and breast cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Inhibition of PI3K/AKT/mTOR pathway |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Resistance : A recent investigation assessed the effectiveness of pyrazole derivatives against antibiotic-resistant strains of bacteria. Results indicated that these compounds could serve as alternatives to traditional antibiotics, particularly in treating infections caused by resistant strains .

- Cancer Cell Line Evaluation : A comparative study evaluated the anticancer effects of various pyrazole derivatives on different cancer cell lines. The findings revealed that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against breast and lung cancer cells, suggesting avenues for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.